molecular formula C9H10O5S B2977615 4-(Methylsulfonylmethyl)benzoperoxoic acid CAS No. 1417633-81-8

4-(Methylsulfonylmethyl)benzoperoxoic acid

Cat. No.: B2977615
CAS No.: 1417633-81-8
M. Wt: 230.23
InChI Key: DCJMPQSBBLFRLN-UHFFFAOYSA-N
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Description

4-(Methylsulfonylmethyl)benzoperoxoic acid is an organic compound with the molecular formula C9H10O5S and a molecular weight of 230.24 g/mol . This compound is characterized by the presence of a benzene ring substituted with a methylsulfonylmethyl group and a peroxoic acid group. It is typically used in various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonylmethyl)benzoperoxoic acid involves the reaction of 4-(Methylsulfonylmethyl)benzoic acid with hydrogen peroxide in the presence of an acid catalyst . The reaction conditions typically include maintaining a low temperature to prevent decomposition of the peroxoic acid group.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonylmethyl)benzoperoxoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Methylsulfonylmethyl)benzoperoxoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylsulfonylmethyl)benzoperoxoic acid primarily involves its ability to act as an oxidizing agent. The peroxoic acid group can transfer oxygen atoms to various substrates, leading to their oxidation. This property makes it useful in various oxidative transformations in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylsulfonylmethyl)benzoperoxoic acid is unique due to the presence of both the methylsulfonylmethyl group and the peroxoic acid group, which confer distinct oxidative properties and reactivity compared to similar compounds .

Properties

IUPAC Name

4-(methylsulfonylmethyl)benzenecarboperoxoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5S/c1-15(12,13)6-7-2-4-8(5-3-7)9(10)14-11/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJMPQSBBLFRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)C(=O)OO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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